(1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride
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Overview
Description
(1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride is a specialized chemical compound with a unique structure and diverse applications in scientific research and industry. This compound is characterized by its benzyl group, methyl group, oxo group, azetidin ring, and methanesulfonyl fluoride group, making it a valuable tool in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride typically involves multiple steps, starting with the formation of the azetidin ring. The process may include the following steps:
Formation of the Azetidin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, often using benzyl chloride or benzyl bromide.
Oxidation: The oxo group is introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the Methanesulfonyl Fluoride Group: This final step involves the reaction with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to remove the oxo group, resulting in the formation of a hydroxyl group.
Substitution: The benzyl and methyl groups can undergo substitution reactions with different nucleophiles.
Nucleophilic Addition: The oxo group can react with nucleophiles to form addition products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Nucleophilic Addition: Nucleophiles like Grignard reagents, organolithium compounds, and hydrazines.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Amides, esters, and other substituted derivatives.
Addition Products: Alcohols, amines, and other addition products.
Scientific Research Applications
(1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the construction of complex molecules.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Utilized in drug discovery and development processes to identify potential therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-Benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride can be compared with other similar compounds, such as:
Benzyl methanesulfonyl fluoride: Similar structure but lacks the azetidin ring.
Methyl methanesulfonyl fluoride: Similar functional groups but different core structure.
Oxoazetidin derivatives: Similar core structure but different substituents.
Uniqueness: The uniqueness of this compound lies in its combination of the azetidin ring, benzyl group, methyl group, oxo group, and methanesulfonyl fluoride group, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(1-benzyl-3-methyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3S/c1-12(9-18(13,16)17)8-14(11(12)15)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSJWDYCMFEWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)CC2=CC=CC=C2)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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